![molecular formula C12H13N3O2 B1463021 1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one CAS No. 1221725-53-6](/img/structure/B1463021.png)
1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one
Overview
Description
1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Biological Activity
1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Chemical Formula : C12H14N4O2
Molecular Weight : 246.26 g/mol
IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes like cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways. This inhibition could lead to anti-inflammatory effects observed in various studies .
- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, particularly through interactions with receptor tyrosine kinases (RTKs) such as EGFR and PDGFRB. These interactions can affect cellular processes like endocytosis and autophagy .
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory properties of this compound:
- COX Inhibition : In vitro studies have demonstrated that the compound inhibits COX enzymes, with varying selectivity for COX-1 and COX-2. For example, a study reported IC50 values indicating significant inhibition of COX-2 activity at micromolar concentrations .
Antitumor Activity
The compound has shown promise in cancer research:
- Cytotoxicity Against Cancer Cells : In a study assessing cytotoxic effects on leukemia cell lines, the compound exhibited moderate activity at concentrations around 50 µM, suggesting potential as an anticancer agent .
Neuroprotective Properties
Emerging evidence suggests neuroprotective effects:
- Oxidative Stress Reduction : The compound may help mitigate oxidative stress in neuronal cells, which is crucial in conditions like neurodegenerative diseases. Its ability to modulate mitochondrial function could play a role in protecting against cell death due to oxidative damage .
Case Study 1: Anti-inflammatory Activity
In a controlled study evaluating the anti-inflammatory effects of various compounds, this compound was administered to LPS-induced macrophages. The results indicated a dose-dependent reduction in COX-2 expression and activity, aligning with findings from other non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of this compound on different cancer cell lines revealed selective cytotoxicity against leukemia cells while sparing normal fibroblasts. This selectivity highlights its potential for targeted cancer therapies .
Data Summary
Scientific Research Applications
Physical Properties
The compound exhibits characteristics typical of dihydropyridine derivatives, including solubility in organic solvents and stability under standard laboratory conditions.
Antiviral Activity
Research has indicated that derivatives of dihydropyridine compounds can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo pyrimidine synthesis pathway. Inhibition of DHODH has been linked to antiviral effects against viruses such as measles and other RNA viruses. A study demonstrated that certain analogues exhibited subnanomolar activity against viral replication, suggesting a promising avenue for antiviral drug development .
Anticancer Potential
The compound's structural features allow it to interact with various molecular targets involved in cancer progression. Preliminary studies indicate that it may modulate signaling pathways associated with tumor growth and metastasis. For instance, some derivatives have shown to inhibit specific kinases involved in cancer cell proliferation .
Anti-inflammatory Properties
Recent investigations have explored the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play pivotal roles in inflammatory processes. The ability to simultaneously target multiple inflammatory pathways enhances its therapeutic potential .
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its mechanism may involve the modulation of oxidative stress and apoptotic pathways in neuronal cells .
Case Study 1: Antiviral Efficacy
A series of experiments were conducted to evaluate the antiviral efficacy of dihydropyridine derivatives against measles virus. The results indicated that specific modifications to the compound's structure significantly enhanced its inhibitory effects on viral replication, leading to a deeper understanding of structure-activity relationships in this class of compounds .
Case Study 2: Cancer Cell Line Studies
In vitro studies utilizing various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways. These findings support further exploration into its use as a potential chemotherapeutic agent .
Case Study 3: Inflammatory Disease Models
Animal models of inflammatory diseases demonstrated that treatment with the compound resulted in reduced markers of inflammation and improved clinical outcomes. These findings suggest its potential application in treating chronic inflammatory conditions .
Properties
IUPAC Name |
1-methyl-5-[(1-methyl-6-oxopyridin-3-yl)amino]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h3-8,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBNMZXDRICYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)NC2=CN(C(=O)C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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